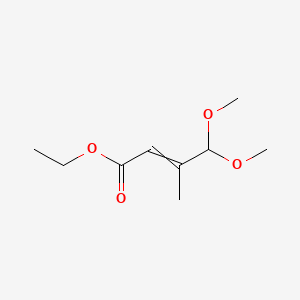

2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester

Description

Structural Data Table

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (E)-4,4-dimethoxy-3-methylbut-2-enoate | |

| SMILES | CCOC(=O)/C=C(\C)/C(OC)OC | |

| InChIKey | MYHCWGDFZQZTQA-VOTSOKGWSA-N | |

| Double Bond Geometry | E-configuration |

Synonym Registry and CAS Number Cross-Referencing

This compound is registered under multiple synonyms and identifiers:

- Primary CAS Number : 83803-81-0.

- Alternative CAS Number : 70423-44-8 (for the (Z)-isomer).

- Common synonyms include:

Notably, the European Inventory of Existing Commercial Chemical Substances (EINECS) identifier is 280-901-5. Cross-referencing reveals that CAS 83803-81-0 corresponds to the E-isomer , while CAS 70423-44-8 refers to the Z-isomer , though the latter is less commonly documented.

Synonym and Registry Table

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number (E-isomer) | 83803-81-0 | |

| CAS Number (Z-isomer) | 70423-44-8 | |

| EINECS | 280-901-5 | |

| Common Synonym | Ethyl 4,4-dimethoxy-3-methyl-2-butenoate |

Molecular Formula Analysis: C₉H₁₆O₄ Isomerism Considerations

The molecular formula C₉H₁₆O₄ (molecular weight: 188.22 g/mol) permits several forms of isomerism:

- Structural Isomerism : Variations in the placement of the methoxy or methyl groups. For example, moving the methyl group from carbon 3 to carbon 2 would yield a structural isomer.

- Geometric Isomerism : The double bond at position 2 allows for E/Z isomerism . The E-isomer (trans configuration) is dominant in commercial samples, while the Z-isomer is less prevalent.

- Functional Isomerism : Alternative esterifications (e.g., methyl instead of ethyl) would produce functional isomers, though none are reported for this specific compound.

The exact mass (188.10500 Da) and PSA (44.76 Ų) further distinguish it from related esters, such as ethyl 4-bromo-3-methyl-2-butenoate (C₇H₁₁BrO₂).

Properties

CAS No. |

83803-81-0 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl (E)-4,4-dimethoxy-3-methylbut-2-enoate |

InChI |

InChI=1S/C9H16O4/c1-5-13-8(10)6-7(2)9(11-3)12-4/h6,9H,5H2,1-4H3/b7-6+ |

InChI Key |

MYHCWGDFZQZTQA-VOTSOKGWSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(OC)OC |

Canonical SMILES |

CCOC(=O)C=C(C)C(OC)OC |

Origin of Product |

United States |

Biological Activity

2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester (commonly referred to as "ethyl 4,4-dimethoxy-3-methyl-2-butenoate") is an organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by diverse research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 210.23 g/mol

- CAS Number : 70423-44-8

Antimicrobial Activity

Research indicates that derivatives of butenoic acid exhibit significant antimicrobial properties. A study on various solvent extracts of Epaltes divaricata revealed that compounds similar to ethyl 4,4-dimethoxy-3-methyl-2-butenoate showed notable inhibition against various bacteria and fungi. The ethyl acetate extract demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/ml against A. flavus, indicating strong antimicrobial potential .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. The ethyl ester exhibited significant radical scavenging activity. For instance, it showed an IC50 value of 560 µg/ml in the DPPH assay, indicating its effectiveness in neutralizing free radicals . This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxic Activity

Cytotoxicity studies have shown that certain derivatives of butenoic acid can inhibit cancer cell growth. For example, thiazole-bearing compounds related to butenoic acid derivatives have demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin in various cancer cell lines. This highlights the potential for further development in anticancer therapies .

Study on Epaltes Divaricata

A comprehensive study focused on the biological activities of Epaltes divaricata extracts demonstrated that compounds with structural similarities to ethyl 4,4-dimethoxy-3-methyl-2-butenoate possess significant antimicrobial and antioxidant properties. The study utilized GC-MS analysis to identify active compounds and their effects on microbial growth and oxidative stress markers .

Thiazole Derivatives

Research into thiazole derivatives has shown that modifications to the butenoic acid structure can enhance cytotoxicity against specific cancer cell lines. A structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influence the anticancer efficacy of these compounds .

Summary of Findings

| Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | Disc diffusion & microdilution | MIC: 31.25 µg/ml against A. flavus |

| Antioxidant | DPPH radical scavenging assay | IC50: 560 µg/ml |

| Cytotoxic | Cell viability assays | IC50 < standard drugs |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research : Recent studies have highlighted the potential of derivatives of 2-butenoic acid in cancer treatment. For instance, compounds derived from similar structures have demonstrated significant antiproliferative activity against cancer cell lines such as HeLa cells. The modification of esters like ethyl 4,4-dimethoxy-3-methyl-2-butenoate can lead to the development of new anticancer agents that mimic peptide inhibitors, enhancing their efficacy and suitability for pharmaceutical development .

Neuroprotective Effects : Some derivatives of butenoic acids have been investigated for neuroprotective properties. Research indicates that certain modifications can enhance the compound's ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies .

Agricultural Applications

Pesticide Development : Compounds related to 2-butenoic acid are being studied for their potential use as biopesticides. Their structural properties allow them to act as natural insect repellents or growth regulators in various crops. Ethyl esters of butenoic acids can be synthesized to create formulations that are environmentally friendly alternatives to synthetic pesticides .

Plant Growth Regulators : The application of butenoic acid derivatives as plant growth regulators has shown promise in enhancing crop yield and resilience. These compounds can influence plant hormonal pathways, promoting growth under stress conditions such as drought or pest infestations .

Chemical Synthesis Applications

Synthetic Intermediates : Ethyl 4,4-dimethoxy-3-methyl-2-butenoate serves as an important intermediate in organic synthesis. It can be utilized in the production of various complex molecules through reactions such as esterification and transesterification. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry .

Material Science : The compound is also explored in the development of new materials, particularly polymers and coatings. Its unique chemical structure allows it to impart specific properties to materials, such as increased flexibility or resistance to environmental degradation .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study conducted on modified esters derived from butenoic acids demonstrated that certain derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin. This suggests a promising avenue for developing new anticancer drugs based on the structural framework of ethyl 4,4-dimethoxy-3-methyl-2-butenoate .

Case Study 2: Agricultural Application

Research on the use of butenoic acid derivatives as biopesticides showed effective control over aphid populations in crops without harming beneficial insects. This highlights the potential for these compounds to serve dual roles in pest management and crop enhancement .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

Electron-Withdrawing Groups (e.g., Trifluoro): The trifluoro analog (CAS 1700-88-5) exhibits higher electrophilicity due to the strong inductive effect of fluorine, making it more reactive in Michael additions or cyclization reactions . Steric Effects: The 3-methyl group in the target compound introduces steric hindrance, which may reduce polymerization tendencies compared to unsubstituted analogs like ethyl tiglate .

Synthetic Yields and Isomerism (E)-isomers of structurally related compounds (e.g., (E)-5g in ) typically exhibit higher yields (82%) than (Z)-isomers (9%) due to thermodynamic stability .

Spectroscopic Signatures

- IR Spectroscopy: Methoxy groups show characteristic C-O stretching at ~1250 cm⁻¹, while carbonyl (C=O) peaks appear at ~1720 cm⁻¹ .

- NMR Spectroscopy: Methoxy protons resonate at δ 3.2–3.8, and aromatic substituents (e.g., in (E)-5g) cause upfield/downfield shifts in adjacent protons .

Natural Occurrence vs. Synthetic Origin

- Simple esters (e.g., ethyl tiglate) are common in fruit extracts (e.g., Spondias dulcis), contributing to fruity aromas . In contrast, the target compound and its fluorinated/methoxylated analogs are primarily synthetic, with applications in specialty chemicals .

Preparation Methods

Aldehyde Precursor Design

The aldehyde component must incorporate the 3-methyl and 4-keto substituents. For example, 3-methyl-4-oxopentanal serves as a viable precursor. Under basic catalysis (e.g., piperidine), this aldehyde undergoes condensation with ethyl cyanoacetate to yield ethyl 4-oxo-3-methyl-2-butenoate. The reaction proceeds via deprotonation of the active methylene group, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the conjugated system.

Ketal Protection of the 4-Oxo Group

The 4-oxo group in the intermediate is sensitive to nucleophilic attack and oxidation. To stabilize this position, the ketone is converted to a dimethyl ketal. Treatment with excess methanol and an acid catalyst (e.g., p-toluenesulfonic acid) in refluxing toluene affords ethyl 4,4-dimethoxy-3-methyl-2-butenoate. This step ensures chemoselectivity, as the ester and double bond remain intact under mild acidic conditions.

Reaction Scheme

-

Knoevenagel Condensation :

where R = 3-methyl-4-oxopentyl.

-

Ketal Formation :

Bromo Intermediate Substitution Strategy

An alternative route involves halogenated intermediates, where nucleophilic substitution introduces the dimethoxy groups. This method, adapted from procedures in substituted butenoate syntheses, prioritizes regiocontrol and functional group tolerance.

Synthesis of Ethyl 4-Bromo-3-Methoxy-2-Butenoate

Ethyl 3-methoxy-2-butenoate is brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation or thermal conditions. The resulting ethyl 4-bromo-3-methoxy-2-butenoate serves as a versatile intermediate for further functionalization.

Displacement with Methoxide

Treatment of the bromoester with sodium methoxide in a polar aprotic solvent (e.g., DMF) facilitates a double nucleophilic substitution. The geminal dibromo intermediate (if formed) reacts with excess methoxide to yield the 4,4-dimethoxy derivative. Kinetic control ensures complete substitution while preserving the ester and alkoxy groups.

Reaction Conditions

-

Temperature : 60–80°C

-

Solvent : Dimethylformamide (DMF)

-

Base : NaOMe (2.2 equiv)

-

Time : 12–24 hours

Stereochemical Considerations and Byproduct Mitigation

The (Z)-configuration specified in the CAS entry implies stereoselective synthesis challenges. While the Knoevenagel condensation typically favors the (E)-isomer due to thermodynamic control, kinetic conditions or chiral catalysts may drive (Z)-selectivity. For instance, low-temperature reactions (-20°C) with bulky bases (e.g., DBU) can bias the transition state toward the less stable (Z)-form. Post-synthesis purification via fractional crystallization or chromatography isolates the desired stereoisomer.

Scalability and Industrial Adaptations

Large-scale production emphasizes cost efficiency and minimal waste. Continuous-flow reactors enhance the Knoevenagel step by improving heat transfer and reducing reaction times. Additionally, in situ ketal formation—using trimethyl orthoformate as a dehydrating agent—streamlines the protection step, eliminating the need for aqueous workups.

Table 1: Optimization Parameters for Industrial Synthesis

| Parameter | Knoevenagel Step | Ketalization Step |

|---|---|---|

| Temperature (°C) | 25–30 | 80–100 |

| Catalyst | Piperidine (5 mol%) | p-TsOH (2 mol%) |

| Solvent | Ethanol | Toluene |

| Yield (%) | 85–90 | 90–95 |

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity. Key techniques include:

-

NMR Spectroscopy : NMR confirms the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), dimethoxy groups (δ 3.3–3.5 ppm, singlet), and conjugated double bond (δ 6.2–6.4 ppm, doublet).

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 188.22 (M+H).

-

Chromatography : HPLC with UV detection (λ = 210 nm) monitors residual aldehydes or ketones (<0.1% impurity) .

Q & A

Q. What synthetic methodologies are recommended for preparing α,β-unsaturated ethyl esters with multiple substituents, such as 4,4-dimethoxy-3-methyl groups?

A common approach involves esterification via acid-catalyzed reflux. For example, benzophenone-tetracarboxylic acid dianhydride was esterified by refluxing with ethanol to produce ethyl esters . For methoxy-substituted analogs, nucleophilic substitution or protection/deprotection strategies (e.g., using methoxy groups as protecting intermediates) may be required. Reaction conditions (temperature, solvent, catalyst) should be optimized to avoid hydrolysis of the dimethoxy groups.

Q. How can the structural integrity of 4,4-dimethoxy-3-methyl substituents in α,β-unsaturated ethyl esters be verified post-synthesis?

Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For methoxy groups, -NMR peaks typically appear at δ 3.2–3.8 ppm as singlets (integrating for six protons in dimethoxy groups). -NMR can confirm carbonyl (C=O, ~165–170 ppm) and ester (C-O, ~60–65 ppm) functionalities. HRMS should match the molecular formula (e.g., CHO for 4,4-dimethoxy-3-methyl-2-butenoic acid ethyl ester) with <5 ppm error .

Q. What precautions are necessary for handling α,β-unsaturated ethyl esters during experiments?

While some ethyl esters are not classified as hazardous (e.g., 2-methyl-3,7-dimethyl-6-octenyl ester in ), others may decompose under heat or light. Store in amber vials at –20°C under inert gas (N or Ar) to prevent oxidation. Use anhydrous solvents (e.g., dried ethanol) during synthesis to avoid ester hydrolysis .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy, methyl) influence the reactivity of α,β-unsaturated ethyl esters in cycloaddition reactions?

Methoxy groups increase electron density in the conjugated system, reducing electrophilicity at the β-carbon and potentially slowing Michael addition kinetics. Computational studies (DFT) can model electron distribution, while experimental kinetic assays (e.g., UV-Vis monitoring of Diels-Alder reactions) quantify reactivity changes. Compare with non-substituted analogs (e.g., ethyl crotonate, CAS 623-70-1) to isolate substituent effects .

Q. What mass spectrometry fragmentation patterns are expected for 4,4-dimethoxy-3-methyl-2-butenoic acid ethyl ester?

In electron ionization (EI-MS), α,β-unsaturated esters typically show:

- Loss of alkoxy groups (e.g., -OCH, m/z 15 or 31).

- Cleavage adjacent to the carbonyl (e.g., [M–OEt] fragment).

- McLafferty rearrangement for unsaturated esters (m/z 86 for ethyl crotonate). For dimethoxy derivatives, additional peaks from methoxy loss (e.g., [M–2×OCH]) and methyl group elimination may dominate .

Q. How can conflicting spectral data (e.g., NMR vs. IR) for methoxy-substituted ethyl esters be resolved?

Cross-validate with 2D-NMR techniques (HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC can link methoxy protons to quaternary carbons. Infrared (IR) spectroscopy should confirm ester C=O (~1740 cm) and methoxy C-O (~1250 cm). Discrepancies may arise from solvent interactions or impurities; repeat analyses in deuterated DMSO or CDCl .

Q. What strategies mitigate decomposition of dimethoxy-substituted ethyl esters during long-term storage?

Lyophilization under vacuum can stabilize hydrolytically sensitive esters. Add radical inhibitors (e.g., BHT at 0.01% w/w) to prevent autoxidation. Stability assays (HPLC monitoring at 254 nm over 6–12 months) under varying temperatures (4°C, –20°C) can identify optimal storage conditions .

Data Contradictions and Resolution

Q. Discrepancy in hazard classification of structurally similar ethyl esters: How to assess risks for novel analogs?

Ethyl crotonate (CAS 623-70-1) is listed as hazardous in some databases , while 2-methyl-3,7-dimethyl-6-octenyl ester (CAS 24717-85-9) is not . Perform tiered toxicity testing:

In silico prediction (e.g., QSAR models for LD).

Acute toxicity assays (e.g., zebrafish embryo toxicity).

Environmental persistence studies (OECD 301 biodegradation tests).

Q. Conflicting reactivity data for methoxy-substituted esters in nucleophilic acyl substitution: How to design follow-up experiments?

Controlled competition experiments between methoxy and methyl substituents can isolate steric vs. electronic effects. Use kinetic isotope effects (KIE) with deuterated substrates or Hammett plots to quantify substituent influence on reaction rates .

Methodological Tables

Q. Table 1. Synthetic Routes for α,β-Unsaturated Ethyl Esters

| Method | Example (CAS) | Yield (%) | Key Reference |

|---|---|---|---|

| Acid-catalyzed reflux | Benzophenone-tetracarboxylic acid ethyl ester | 85 | |

| Nucleophilic substitution | 3-Methoxy-2-butenoic acid ethyl ester (3510-99-4) | 72 |

Q. Table 2. Diagnostic Spectral Peaks for Substituent Identification

| Group | -NMR (δ, ppm) | -NMR (δ, ppm) | IR (cm) |

|---|---|---|---|

| 4,4-Dimethoxy | 3.35 (s, 6H) | 55–60 (OCH) | 1250 (C-O) |

| Ethyl ester | 1.25 (t, 3H), 4.15 (q, 2H) | 14 (CH), 60 (CH) | 1740 (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.